10alpha-Hydroxynaloxone is a chemical compound derived from naloxone, which is a well-known opioid antagonist. This compound is notable for its structural modifications at the 10 position of the naloxone molecule, which influence its pharmacological properties. The compound is classified under the category of synthetic opioids and is primarily researched for its potential therapeutic applications in pain management and opioid addiction treatment.
10alpha-Hydroxynaloxone is synthesized from naloxone, a medication used to counteract opioid overdose. Naloxone itself is derived from thebaine, an opiate alkaloid found in the opium poppy. Various synthetic routes have been developed to produce 10alpha-Hydroxynaloxone, utilizing different reagents and methodologies to achieve the desired hydroxylation at the 10 position.
The synthesis of 10alpha-Hydroxynaloxone typically involves the hydroxylation of naloxone. One common method includes the use of oxidizing agents such as osmium tetroxide or other hydroxylating reagents.
The reaction conditions such as temperature, solvent choice (e.g., methanol or dichloromethane), and reaction time are critical for optimizing yield and purity. HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used techniques for characterizing the synthesized compound.
The molecular structure of 10alpha-Hydroxynaloxone can be represented by its chemical formula .
10alpha-Hydroxynaloxone can undergo several chemical reactions typical of hydroxylated opioids:
The reactivity of 10alpha-Hydroxynaloxone can be studied using various biochemical assays to determine its efficacy as an opioid receptor modulator.
The mechanism of action for 10alpha-Hydroxynaloxone primarily involves its interaction with opioid receptors in the central nervous system.
Studies indicate that modifications at the 10 position can enhance or diminish its receptor binding affinity compared to naloxone, impacting its effectiveness in clinical applications.
Relevant data from studies show that these properties significantly affect its bioavailability and therapeutic efficacy.
10alpha-Hydroxynaloxone has potential applications in various scientific fields:
The discovery of 10alpha-Hydroxynaloxone is intrinsically linked to mid-20th-century efforts to develop opioid antagonists. Naloxone (17-allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one) was first synthesized in 1960 by Jack Fishman and Mozes Lewenstein as part of a systematic exploration of N-allyl substitutions on oxymorphone [4] [7]. This work aimed to create "pure" opioid antagonists devoid of agonist activity, a goal achieved with naloxone’s FDA approval in 1971 [7] [9]. During subsequent metabolic studies and pharmaceutical standardization processes, 10alpha-Hydroxynaloxone was identified as a minor phase I metabolite and a process-related impurity in naloxone formulations. It is formally designated as Naloxone EP Impurity C in pharmacopeial standards, reflecting its emergence during naloxone synthesis or storage [3]. The compound’s identification underscores the significance of minor structural modifications in generating derivatives with potentially distinct pharmacological profiles. Its discovery timeline parallels the broader narrative of opioid antagonist development during the 1960s–1980s, when researchers actively investigated metabolites and analogs of established antagonists like naloxone and naltrexone to refine receptor interaction paradigms [4] [6].
10alpha-Hydroxynaloxone (chemical name: (3R,4R,4aS,7aR,12bS,13S)-3-allyl-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one) shares the core morphinan scaffold characteristic of classical opioid antagonists. Its molecular formula is C₁₉H₂₁NO₅ (molecular weight: 343.37 g/mol), differing from naloxone (C₁₉H₂₁NO₄, MW 327.37 g/mol) by the addition of one oxygen atom [3]. This modification arises from a hydroxyl (-OH) group introduced at the carbon-10 position (C10) of the morphinan skeleton, situated adjacent to the critical C14-hydroxyl group common to naloxone, naltrexone, and related compounds [5].
Compound | Molecular Formula | Molecular Weight (g/mol) | R1 (N-Substituent) | R2 (C6) | R3 (C10) | R4 (C14) |
---|---|---|---|---|---|---|
Naloxone | C₁₉H₂₁NO₄ | 327.37 | Allyl | =O | -H | -OH |
10alpha-Hydroxynaloxone | C₁₉H₂₁NO₅ | 343.37 | Allyl | =O | -OH | -OH |
Naltrexone | C₂₀H₂₃NO₄ | 341.41 | Cyclopropylmethyl | =O | -H | -OH |
Methylnaltrexone | C₂₁H₂₅NO₄ | 355.43 | Cyclopropylmethyl | =O | -H | -OCH₃ |
The C10-hydroxylation in 10alpha-Hydroxynaloxone introduces steric and electronic perturbations near the C14-OH group and the aromatic A-ring. This region is crucial for engaging the orthosteric binding pocket of opioid receptors. Specifically, the C14-OH forms a hydrogen bond with a conserved histidine residue (His297 in μ-opioid receptor (MOR)), while the C6-carbonyl interacts with key lysine and aspartate residues [5] [10]. The additional C10-OH group likely alters the spatial orientation of the pharmacophoric elements (C14-OH, tertiary amine, C6-carbonyl), potentially impacting hydrogen bonding capacity, lipophilicity, and overall molecular conformation compared to naloxone [5]. This structural nuance places 10alpha-Hydroxynaloxone within a broader class of C-ring modified morphinans, alongside entities like oxymorphone (C14-H) and nalbuphine (C14-OH, C6-OH), albeit with distinct substitution patterns influencing receptor affinity and functional selectivity [1] [5].
10alpha-Hydroxynaloxone functions as a competitive antagonist at opioid receptors, primarily targeting the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), akin to its parent compound naloxone. Its pharmacological profile, however, is characterized by nuanced differences stemming from its C10-hydroxylation:
Receptor Affinity and Specificity: While comprehensive binding affinity (Ki) data across human opioid receptor subtypes (MOR, KOR, δ-opioid receptor (DOR)) for 10alpha-Hydroxynaloxone is less extensive than for naloxone, existing evidence suggests it retains significant affinity for MOR and KOR. The hydroxyl group at C10 likely influences the kinetics of receptor association/dissociation and may modestly reduce absolute binding affinity compared to naloxone due to altered steric fit within the orthosteric site [5] [8].
Mechanism of Antagonism: Like naloxone, 10alpha-Hydroxynaloxone acts as a competitive antagonist. It binds reversibly to opioid receptors, displacing agonists (e.g., endogenous peptides like enkephalins or exogenous opioids like morphine and fentanyl) without activating downstream signaling cascades. Its efficacy in reversing agonist effects depends critically on its concentration relative to the agonist and the agonist’s own dissociation kinetics [1] [7].
Functional Selectivity (Bias) Considerations: Recent research highlights that opioid ligands can exhibit functional selectivity, preferentially activating specific signaling pathways (e.g., G-protein vs. β-arrestin recruitment) downstream of a receptor. Structural modifications at positions like C10 can profoundly influence this bias. While direct bias factor quantification for 10alpha-Hydroxynaloxone is limited, studies on analogous C14-modified compounds suggest that alterations near the C14 pharmacophore can modulate efficacy in G-protein activation versus β-arrestin recruitment pathways [5] [10]. Specifically, research on MP1104 analogs indicates that interactions within the transmembrane 5/extracellular loop 2 (TM5-ECL2) region of opioid receptors—proximate to where the C14/C10 region engages—are critical determinants of arrestin signaling [5].
Gα Subunit Coupling Specificity: Emerging evidence indicates that opioid receptor pharmacology is further modulated by the specific subtype of inhibitory Gα protein (e.g., Gαi1, Gαi2, Gαi3, Gαo, Gαz) to which the receptor couples. The presence of the C10-OH group in 10alpha-Hydroxynaloxone could potentially influence its ability to stabilize receptor conformations favoring coupling to specific Gα subtypes. For instance, naloxone itself exhibits surprising partial agonist activity at KOR when signaling through Gαz, a phenomenon potentially modulated by subtle ligand structural variations [8] [10]. Although 10alpha-Hydroxynaloxone's Gα-subunit selectivity profile remains uncharacterized, its structural distinction positions it as a tool compound for probing these complex receptor dynamics.
Table 2: Pharmacological Characteristics Relative to Key Antagonists
Pharmacological Property | Naloxone | 10alpha-Hydroxynaloxone | Naltrexone |
---|---|---|---|
Primary Target Receptors | MOR >> KOR > DOR | MOR, KOR (inferred) | MOR > KOR > DOR |
Antagonist Efficacy (MOR) | Full competitive antagonist | Competitive antagonist (potency likely reduced vs naloxone) | Full competitive antagonist |
Potential for Functional Selectivity (Bias) | Minimal (unbiased antagonist) | Possible modulation due to C10-OH altering TM5-ECL2 interactions | Minimal (unbiased antagonist) |
Gα Subunit Sensitivity | Exhibits partial KOR agonism via Gαz | Unknown; structural similarity suggests potential Gα subtype sensitivity | Likely similar to naloxone |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9